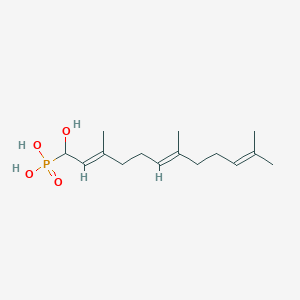
(1-Hydroxy-3,7,11-trimethyldodeca-2,6,10-trienyl)phosphonic acid
Descripción general
Descripción
“(1-Hydroxy-3,7,11-trimethyldodeca-2,6,10-trienyl)phosphonic acid” is a chemical compound with the molecular formula C15H27O4P . It is also known as Farnesyl Hydroxyphosphonate . This compound belongs to the class of organic compounds known as sesquiterpenoids, which are terpenes with three consecutive isoprene units .
Molecular Structure Analysis
The molecular structure of this compound includes a total of 46 bonds, with 19 non-H bonds, 4 multiple bonds, 8 rotatable bonds, 4 double bonds, 3 hydroxyl groups, and 1 phosphonate . The crystal structure of this compound has been studied in the context of its interaction with 5-Epi-Aristolochene Synthase .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 479.2±55.0 °C at 760 mmHg, and a flash point of 243.6±31.5 °C . It has 4 H bond acceptors, 3 H bond donors, and 8 freely rotating bonds . Its polar surface area is 88 Å2 .Aplicaciones Científicas De Investigación
Enzymatic Reaction Studies
FHP can be used to investigate enzymatic reactions involving phosphonates. Its structure allows it to act as a mimic or inhibitor for enzymes that interact with phosphonate substrates, providing insights into enzyme mechanisms and potential drug targets .
Organic Synthesis Pathways
Researchers utilize FHP in the exploration of organic synthesis pathways. It serves as a precursor or intermediate in the synthesis of complex organic molecules, aiding in the development of new synthetic methods.
Biological Signaling Pathways
Due to its structural similarity to certain biological molecules, FHP is valuable in studying signaling pathways. It can help in understanding the role of phosphonates in biological systems and their potential as signaling molecules.
Material Science
FHP’s unique properties make it a candidate for creating novel materials. Its incorporation into polymers or coatings could lead to materials with improved durability or specific interactions with other chemical compounds.
Agricultural Chemistry
In agriculture, FHP could be explored for its efficacy as a growth regulator or as part of a pesticide formulation. Its phosphonic acid group may influence plant growth or pest behavior.
Pharmaceutical Research
The compound’s potential in pharmaceutical research lies in its ability to interact with biological membranes or enzymes. It could be a lead compound for developing new medications or therapeutic agents.
Mecanismo De Acción
Target of Action
It is known to be a type of sesquiterpenoid , a class of terpenes that typically interact with a variety of biological targets, including enzymes and receptors.
Mode of Action
As a sesquiterpenoid, it likely interacts with its targets through binding to active sites or allosteric sites, leading to changes in the target’s function .
Biochemical Pathways
Sesquiterpenoids are known to be involved in a wide range of biological processes, including inflammation, cell growth, and apoptosis .
Result of Action
Given its classification as a sesquiterpenoid, it may have a variety of effects depending on the specific targets and pathways it interacts with .
Propiedades
IUPAC Name |
[(2E,6E)-1-hydroxy-3,7,11-trimethyldodeca-2,6,10-trienyl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27O4P/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15(16)20(17,18)19/h7,9,11,15-16H,5-6,8,10H2,1-4H3,(H2,17,18,19)/b13-9+,14-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONZTFSZTWQCKH-IJFRVEDASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CC(O)P(=O)(O)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/C(O)P(=O)(O)O)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Hydroxy-3,7,11-trimethyldodeca-2,6,10-trienyl)phosphonic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B117839.png)



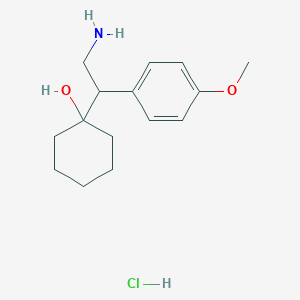

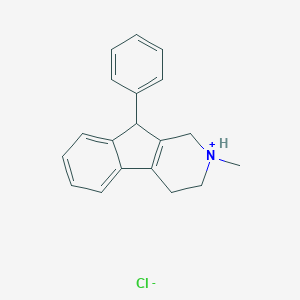
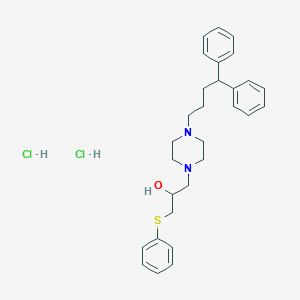
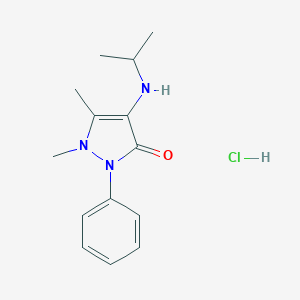
![2-(1H-imidazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B117867.png)

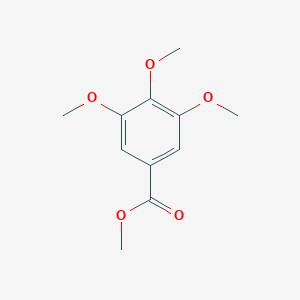
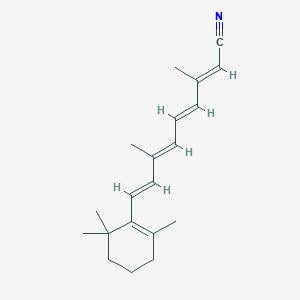
![Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate](/img/structure/B117880.png)